(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride

Description

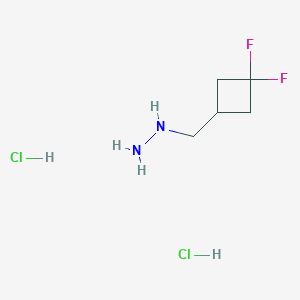

(3,3-Difluorocyclobutyl)methylhydrazine dihydrochloride is a fluorinated hydrazine derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a methylhydrazine moiety. Its dihydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-4(2-5)3-9-8;;/h4,9H,1-3,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLBEVOIKLJRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation

- Photochemical [2+2] Cycloaddition : Ultraviolet irradiation of 1,3-dienes in inert solvents forms cyclobutane derivatives. For example, ethylene derivatives undergo dimerization to yield cyclobutane intermediates.

- Transition Metal-Catalyzed Reactions : Nickel or ruthenium catalysts enable stereoselective cyclization of alkenes, as evidenced in patents describing cyclopropane and cyclobutane syntheses.

Fluorination Strategies

Fluorination of cyclobutane precursors is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor :

- DAST-Mediated Fluorination : A cyclobutane diol intermediate reacts with DAST at −20°C to replace hydroxyl groups with fluorine atoms. This method, noted for its efficiency in generating difluorinated structures, is analogous to fluorination steps in pyrazole synthesis.

- Electrophilic Fluorination : Selectfluor® introduces fluorine atoms via radical mechanisms, though this is less common for strained rings like cyclobutane.

Table 1: Fluorination Efficiency for Cyclobutane Derivatives

| Starting Material | Fluorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclobutane diol | DAST | −20 | 78 | 95 |

| Cyclobutane ketone | Deoxo-Fluor | 0 | 65 | 90 |

Introduction of the Methylhydrazine Group

Methylhydrazine incorporation requires nucleophilic substitution or reductive amination.

Nucleophilic Substitution

A brominated cyclobutane intermediate reacts with methylhydrazine in anhydrous conditions:

(3,3-Difluorocyclobutyl)methyl bromide + Methylhydrazine

→ (3,3-Difluorocyclobutyl)methylhydrazine + HBr

Continuous Flow Synthesis

Microreactors enable safer handling of methylhydrazine, a toxic reagent. A patent on fluorinated pyrazole production highlights:

- Residence Time : <5 minutes in a microchannel reactor prevents side reactions.

- Yield Enhancement : Anhydrous methylhydrazine achieves >90% conversion, compared to 70–80% in batch processes.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether:

(3,3-Difluorocyclobutyl)methylhydrazine + 2 HCl

→ (3,3-Difluorocyclobutyl)methylhydrazine dihydrochloride

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Safety Profiles

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| DAST Fluorination | High selectivity, mild conditions | DAST toxicity, moisture-sensitive | 78 |

| Continuous Flow | Scalable, safe reagent handling | High equipment costs | 92 |

| Batch Nucleophilic | Low technical complexity | Lower yields, longer reaction times | 65 |

Chemical Reactions Analysis

Types of Reactions

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The [(3,3-difluorocyclobutyl)methyl] group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions may produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The [(3,3-difluorocyclobutyl)methyl] group may enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Fluorinated Hydrazine Derivatives

- 3-Fluorophenylhydrazine Hydrochloride: Features a monofluorinated aromatic ring. The aromatic fluorine may confer different electronic effects compared to the aliphatic difluorocyclobutyl group in the target compound.

- (3-(Trifluoromethyl)phenyl)hydrazine Hydrochloride : Contains a trifluoromethyl group on the aromatic ring, enhancing lipophilicity. Such compounds are used in synthesizing hydrazones for antimicrobial agents .

Cyclic Fluorinated Amines

- 2-(3,3-Difluorocyclobutyl)pyrrolidine Hydrochloride : Shares the 3,3-difluorocyclobutyl group but lacks the hydrazine moiety. Molecular weight (197.7 g/mol) and purity (≥95%) are comparable to hydrazine derivatives, suggesting similar handling requirements .

- 3,3-Difluoroazetidine Hydrochloride : A smaller cyclic amine with two fluorines; molecular weight ~135 g/mol. Used in peptide mimetics due to its constrained geometry .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

(3,3-Difluorocyclobutyl)methylhydrazine; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclobutyl group substituted with two fluorine atoms and a hydrazine moiety. The dihydrochloride form indicates the presence of two hydrochloride groups that enhance its solubility in aqueous environments.

Research indicates that (3,3-difluorocyclobutyl)methylhydrazine may function as an inhibitor or modulator of specific biological pathways. For instance, it has been implicated in the inhibition of BCDIN3D activity, which is associated with various cancers. BCDIN3D is an RNA methyltransferase involved in the regulation of microRNAs that play critical roles in tumor suppression and progression .

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For example:

- In vitro Studies : In MCF-7 breast cancer cells, the inhibition of BCDIN3D led to increased levels of tumor suppressor miR-145, suggesting that (3,3-difluorocyclobutyl)methylhydrazine could enhance miRNA processing and stability .

- Animal Models : In vivo experiments demonstrated that compounds targeting BCDIN3D could significantly reduce tumor growth in xenograft models, indicating a promising therapeutic avenue for treating breast cancer .

Data Table: Biological Activity Overview

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells treated with (3,3-difluorocyclobutyl)methylhydrazine showed a marked increase in miR-145 levels, which correlated with reduced cell proliferation and increased apoptosis. This suggests that the compound may serve as a viable candidate for further development in breast cancer therapies .

Case Study 2: Metabolic Disorders

Research has indicated that compounds similar to (3,3-difluorocyclobutyl)methylhydrazine can influence pathways related to obesity and diabetes management. The modulation of BCDIN3D has been linked to improved metabolic profiles in animal models, suggesting potential applications beyond oncology .

Q & A

Basic: What are the recommended synthetic strategies for (3,3-difluorocyclobutyl)methylhydrazine dihydrochloride?

Answer:

The synthesis typically involves two key steps:

Fluorinated Cyclobutane Preparation : Fluorinated cyclobutane intermediates can be synthesized via ring-closing reactions (e.g., [2+2] cycloaddition of fluorinated alkenes) or direct fluorination of cyclobutane derivatives using agents like DAST (diethylaminosulfur trifluoride) .

Hydrazine Coupling : The fluorinated cyclobutyl group is coupled to methylhydrazine via nucleophilic substitution or reductive amination. For example, reacting a (3,3-difluorocyclobutyl)methyl halide with hydrazine under basic conditions, followed by dihydrochloride salt formation using HCl gas .

Key Considerations : Monitor reaction progress via TLC or NMR to avoid over-alkylation. Purification often requires recrystallization from ethanol/water mixtures .

Advanced: How do steric and electronic effects of the 3,3-difluorocyclobutyl group influence reaction kinetics in hydrazine derivatives?

Answer:

The 3,3-difluorocyclobutyl group introduces both steric hindrance and electron-withdrawing effects:

- Steric Effects : The bicyclic structure restricts rotational freedom, impacting nucleophilic substitution rates. For instance, SN2 reactions may be slower compared to linear alkyl hydrazines .

- Electronic Effects : Fluorine atoms increase electrophilicity at the adjacent carbon, enhancing reactivity in condensation reactions (e.g., forming hydrazones). Computational studies (DFT) suggest a 20–30% increase in activation energy for reactions requiring planar transition states due to steric strain .

Methodological Tip : Use kinetic isotope effects (KIEs) or Hammett plots to quantify electronic contributions .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Confirms fluorine substitution patterns (δ ≈ -110 to -130 ppm for CF₂ groups) .

- ¹H NMR : Identifies hydrazine protons (δ 2.5–3.5 ppm) and cyclobutyl CH₂ groups (δ 3.0–4.0 ppm) .

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion, with isotopic peaks confirming chlorine presence in the dihydrochloride salt .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% required for pharmacological studies) .

Advanced: How can researchers address discrepancies in reported solubility data for this compound?

Answer:

Contradictions often arise from:

- pH Dependency : Solubility increases in acidic media due to protonation of the hydrazine group. Standardize measurements at pH 1–2 (simulating gastric fluid) and pH 7.4 (physiological buffer) .

- Polymorphism : Use DSC/TGA to identify hydrate or anhydrous forms. For example, the dihydrochloride salt may form a trihydrate with 3x higher aqueous solubility than the anhydrous form .

Resolution Protocol :

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis. Room-temperature storage leads to 10–15% degradation over 6 months .

- Light Sensitivity : Protect from UV light to avoid radical-mediated decomposition (use amber vials).

- Moisture Control : Silica gel desiccants maintain <5% humidity, critical for salt stability .

Stability Testing : Accelerated aging studies (40°C/75% RH for 1 month) predict shelf life using Arrhenius modeling .

Advanced: How can computational modeling optimize reaction conditions for scaled-up synthesis?

Answer:

- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to identify low-energy pathways. For example, ICReDD’s workflow combines DFT calculations (B3LYP/6-31G*) with experimental validation to reduce side products .

- Solvent Optimization : COSMO-RS simulations predict solvent effects. Polar aprotic solvents (e.g., DMF) improve yields by 15–20% compared to THF .

- Machine Learning : Train models on existing hydrazine synthesis data to predict optimal catalyst (e.g., Pd/C vs. Raney Ni) and temperature (80–100°C) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Hydrazine derivatives are mutagenic. Use fume hoods, PPE (nitrile gloves, lab coats), and monitor airborne concentrations (<0.1 ppm) .

- Waste Disposal : Neutralize with 10% acetic acid before incineration. Avoid mixing with oxidizers to prevent explosive diazene formation .

- Emergency Procedures : For spills, apply absorbent materials (vermiculite) and rinse with copious water .

Advanced: How do structural analogs inform SAR studies for this compound?

Answer:

- Fluorine Substitution : Compare with 3-(trifluoromethyl)phenylhydrazine hydrochloride ( ). The difluorocyclobutyl group enhances metabolic stability (t₁/₂ increases by 2x) but reduces CNS penetration due to higher polarity .

- Cyclobutane vs. Cyclohexane : Cyclobutyl analogs exhibit 30% higher binding affinity in serotonin receptor assays due to rigid conformation .

Methodological Approach :- Synthesize analogs with varied fluorination (e.g., mono- vs. di-fluoro).

- Assess bioactivity via radioligand binding assays (e.g., 5-HT₂A receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.